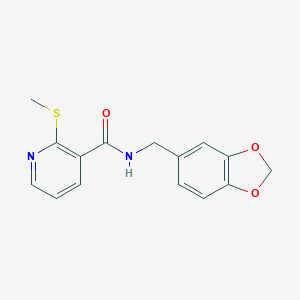

Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-hydroxy-2-methyl-1-phenylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-3-22-18(21)17-12(2)19(13-7-5-4-6-8-13)16-10-9-14(20)11-15(16)17/h4-11,20H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHQPYDEYABRMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Component Assembly : A mixture of ethyl 3-oxobutanoate (0.40 mmol), phenylhydrazine hydrochloride (0.60 mmol), and ZnI₂ (0.15 mmol) in acetonitrile is stirred at room temperature for 15 minutes.

-

Oxidative Cyclization : DDQ (0.40 mmol) is added to initiate oxidative dearomatization, leading to the formation of the 5-hydroxyindole scaffold. The reaction proceeds for 1 hour under ambient conditions.

-

Workup : The crude product is purified via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to yield the target compound in 72–85%.

Key Advantages:

-

Regioselectivity : The ZnI₂-DDQ system ensures precise functionalization at the C5 position.

-

Short Reaction Time : Completion within 1 hour at room temperature.

Transition Metal-Catalyzed N-Arylation Approaches

Palladium-catalyzed cross-coupling offers a modern alternative for introducing the N-phenyl group post-indole formation.

Buchwald-Hartwig Amination

-

Substrate : Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.

-

Catalytic System : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and K₃PO₄ in toluene at 100°C.

-

Aryl Source : Bromobenzene.

-

Yield : 65–70%.

Comparative Analysis of Synthetic Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate serves as a precursor in the synthesis of various indole derivatives. Its unique structure allows for modifications that lead to new compounds with potentially enhanced properties.

Biology

In biological research, this compound has been investigated for its effects on cellular processes. Studies show it may inhibit enzymes involved in inflammatory pathways, particularly 5-lipoxygenase , which is crucial in producing leukotrienes—mediators of inflammation and allergic reactions.

Medicine

This compound has potential therapeutic applications:

- Anti-inflammatory : Its ability to inhibit inflammatory enzymes suggests potential use in treating inflammatory diseases.

- Anticancer : Preliminary studies indicate it may possess anticancer properties, warranting further investigation into its mechanisms and efficacy.

- Antimicrobial : The compound's structure may contribute to antimicrobial activity, making it a candidate for developing new antibiotics .

Industrial Applications

In industry, this compound is utilized in synthesizing dyes, pigments, and other chemicals. Its unique chemical properties make it valuable for producing various industrial products .

Case Studies

Several studies have explored the applications of this compound:

- Anti-inflammatory Effects : A study demonstrated that this compound effectively reduced inflammation in animal models by inhibiting leukotriene synthesis via the inhibition of 5-lipoxygenase activity.

- Anticancer Properties : Research indicated that Ethyl 5-hydroxy-2-methyl-1-phenyldindole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting potential as a lead compound for anticancer drug development.

- Synthesis of New Derivatives : Investigations into the synthesis of novel indole derivatives using this compound as a starting material have shown promise in developing new pharmaceuticals with enhanced biological activities .

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes such as 5-lipoxygenase, which plays a role in inflammatory pathways. The compound’s effects are mediated through binding to these enzymes and altering their activity, leading to reduced inflammation or other therapeutic effects .

Comparison with Similar Compounds

Table 1: Substituent and Molecular Weight Comparisons

Key Observations :

- N-Substituent Effects : Replacement of the phenyl group (target compound) with alkyl chains (e.g., propyl in ) reduces molecular weight and enhances hydrophobicity.

- Halogenation : Introduction of fluorine or iodine (e.g., ) increases molecular weight and may enhance binding affinity in biological systems due to halogen bonding .

- Bioactivity : Amide derivatives (e.g., ) exhibit higher thermal stability (m.p. 249–250°C) compared to ester analogs, suggesting stronger intermolecular interactions.

Table 3: Spectral and Bioactivity Data

Key Observations :

- Hydrogen Bonding : The hydroxyl group in the target compound (δ 9.29) is critical for interactions in enzyme inhibition, as seen in EZH2 studies .

- Thermal Stability : Amide derivatives (e.g., ) exhibit higher melting points than ester analogs, likely due to intermolecular hydrogen bonding.

Commercial and Industrial Relevance

- Availability : The target compound is less commercially prevalent compared to halogenated analogs like ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (priced at ~JPY 7,000/g for related compounds) .

Biological Activity

Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate (CAS Number: 5564-29-4) is a synthetic compound belonging to the indole family, which is known for its significant biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇NO₃ |

| Molecular Weight | 295.33 g/mol |

| IUPAC Name | Ethyl 5-hydroxy-2-methyl-1-phenylindole-3-carboxylate |

| CAS Number | 5564-29-4 |

The compound features an indole ring with a hydroxyl group at the 5-position and an ethoxy carbonyl group at the 3-position, contributing to its diverse biological activities.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors in biological pathways. Notably, it has been shown to inhibit 5-lipoxygenase (5-LO) , an enzyme involved in inflammatory responses. This inhibition can lead to reduced production of leukotrienes, which are mediators of inflammation and allergic reactions .

Antiviral Properties

Recent studies have suggested that this compound exhibits antiviral activity. Research indicates that derivatives of this compound can suppress the hemagglutinating activity of influenza viruses, demonstrating potential as a virucidal agent. For example, certain derivatives were able to reduce the infectivity of influenza strains by over 90% in laboratory settings .

Anti-inflammatory Effects

The compound's ability to inhibit 5-lipoxygenase suggests significant anti-inflammatory properties. In vitro studies have shown that it can effectively block the synthesis of leukotrienes in polymorphonuclear leukocytes, with an IC50 value as low as 0.23 μM for some derivatives . This positions this compound as a potential therapeutic agent for treating inflammatory diseases.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound indicate that it may induce apoptosis in cancer cells. The specific mechanisms involve modulation of cell cycle regulators and pro-apoptotic factors, although further research is needed to elucidate these pathways fully .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antiviral Activity Study : A study assessed various indole derivatives, including Ethyl 5-hydroxy compounds, for their ability to inhibit influenza virus infectivity. Results showed a significant reduction in viral load at effective concentrations .

- Anti-inflammatory Research : Another research project focused on the inhibition of leukotriene synthesis by Ethyl 5-hydroxy derivatives. Findings indicated a strong correlation between structural modifications and enhanced inhibitory potency against 5-lipoxygenase .

- Anticancer Investigations : A series of experiments investigated the cytotoxic effects of Ethyl 5-hydroxy derivatives on different cancer cell lines, revealing promising results that warrant further exploration into their therapeutic applications .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions involving substituted phenylhydrazine derivatives and β-keto esters. For example, describes a reflux-based method using chlorophenylhydrazine hydrochloride, ethyl acetoacetate, and glacial acetic acid under controlled heating (2 hours), followed by recrystallization from ethanol. Optimization strategies include:

- Adjusting reflux time and temperature to balance yield and purity.

- Testing alternative solvents (e.g., ethanol vs. methanol) for recrystallization to improve crystal quality.

- Monitoring by TLC or HPLC to ensure reaction completion and minimize side products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this indole derivative?

Key methods include:

- X-ray crystallography : Resolve the 3D structure using programs like SHELXL () or Mercury CSD () for hydrogen-bonding and packing analysis.

- NMR spectroscopy : Assign peaks using - and -NMR to confirm substitution patterns (e.g., phenyl and methyl groups).

- Mass spectrometry : Validate molecular weight and fragmentation patterns.

For crystalline samples, prioritize single-crystal XRD to resolve ambiguities in stereochemistry .

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

Hydrogen-bonding networks, such as O–H···O or N–H···O interactions, dictate supramolecular assembly. highlights graph-set analysis to classify motifs (e.g., chains or rings). For example, the hydroxyl group at position 5 may form intermolecular hydrogen bonds with carboxylate oxygens, stabilizing layered or helical packing patterns. Use Mercury CSD to visualize and quantify these interactions .

Advanced Research Questions

Q. How can DFT calculations enhance the understanding of this compound’s electronic properties and reactivity?

Density Functional Theory (DFT) studies can predict:

- Frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.

- Electrostatic potential maps to identify regions prone to hydrogen bonding or π-π stacking ().

- Thermodynamic stability of tautomers or conformers. Validate computational models against experimental XRD data to ensure accuracy .

Q. What strategies can resolve contradictions between crystallographic data and spectroscopic results?

Discrepancies may arise from:

Q. How can structure-activity relationship (SAR) studies guide the pharmacological exploration of this compound?

Indole derivatives often exhibit bioactivity (e.g., antimicrobial, anticancer). Design SAR studies by:

Q. What methodologies improve the yield of multi-step syntheses involving sensitive functional groups?

- Protecting groups : Temporarily shield the hydroxyl group during reactions to prevent side reactions (e.g., acetylation).

- Flow chemistry : Enhance control over reaction parameters (temperature, residence time) for intermediates prone to degradation.

- Catalytic systems : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.